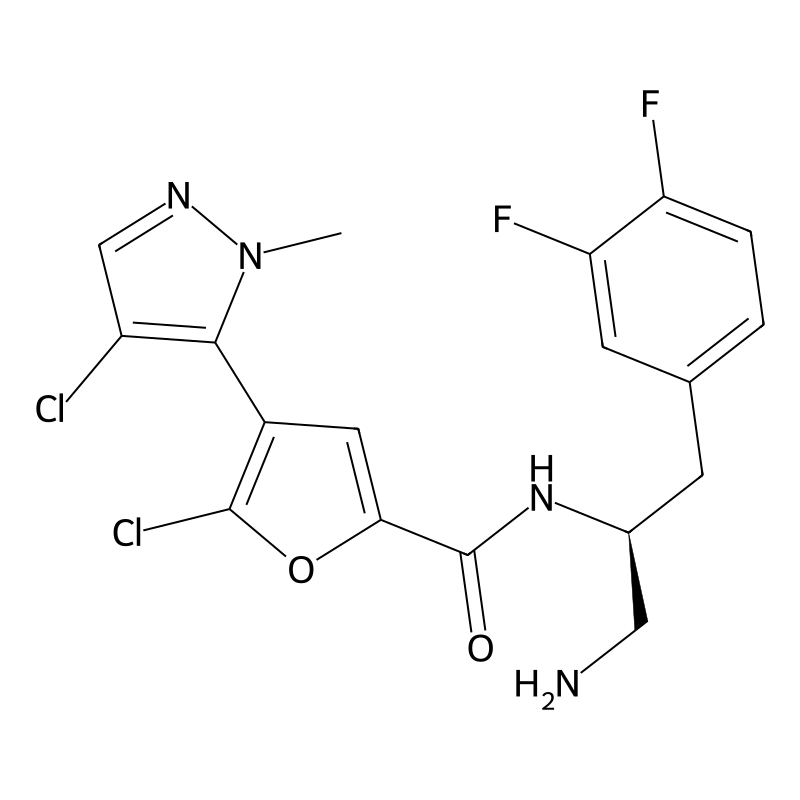

Uprosertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Key Targets

Uprosertib acts as an ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B) [1] [2]. It is considered a broad-spectrum or pan-Akt inhibitor because it targets all three isoforms of Akt (Akt1, Akt2, and Akt3) [3] [4] [1].

By inhibiting Akt, this compound blocks the activation of this crucial signaling hub, which leads to:

- Inhibition of the PI3K/Akt signaling pathway, a pathway frequently dysregulated in cancer [1].

- Suppression of phosphorylation of multiple downstream Akt substrates, including GSK3β, PRAS40, FOXO, and Caspase 9 [4] [2].

- Disruption of cellular processes such as proliferation, survival, and metabolism, ultimately leading to cell cycle arrest and the triggering of apoptosis (programmed cell death) in tumor cells [1] [2].

The diagram below illustrates how this compound exerts its effects within the cancer cell signaling context.

Quantitative Profiling and Cellular Activity

The inhibitory profile and cellular effects of this compound are summarized in the following tables.

Table 1: Inhibitory Activity (IC50) of this compound Against Key Kinases [3] [4] [1]

| Target | IC50 (nM) | Description |

|---|---|---|

| Akt3 | 38 | Most potently inhibited isoform |

| Akt1 | 180 | |

| Akt2 | 328 | |

| ROCK1 | 1,570 | Off-target activity |

| ROCK2 | 1,850 | Off-target activity |

| CDK7 | 2,100 | Off-target activity |

Table 2: Cellular and In Vivo Efficacy of this compound [3] [4] [1]

| Context | Model/Cell Line | Observation / IC50 |

|---|---|---|

| In Vitro | HCT116 (Colorectal Cancer) | IC50 = 0.72 - 1.75 µM (Cell Viability) |

| OVCAR8 (Ovarian Cancer) | IC50 = 0.24 - 0.54 µM (Cell Viability) | |

| LNCaP (Prostate Cancer) | IC50 = 75.63 nM (pPRAS40 Suppression) | |

| In Vivo | BT474 Breast Cancer Xenograft | 61% Tumor Growth Inhibition (100 mg/kg, p.o.) |

| SKOV3 Ovarian Cancer Xenograft | 61% Tumor Growth Inhibition (30 mg/kg, p.o.) | |

| Clinical Trial | mTNBC (Phase II) | Combined with Trametinib; 15.8% Objective Response Rate (3/19 patients) |

Experimental Protocols

Here are the methodologies for key experiments used to characterize this compound.

Kinase Selectivity Profiling and Affinity Purification [3] [1] [2]

This protocol is used to determine the selectivity of this compound across many kinases simultaneously.

- Lysate Preparation: Prepare a mixed lysate from cancer cell lines (e.g., K562, COLO205, SKNBE2, OVCAR8). Dilute lysate to 5 mg/mL total protein in CP buffer with 0.4% NP-40.

- Compound Incubation: Pre-incubate separate lysate aliquots with increasing concentrations of this compound (e.g., 0, 2.5 nM to 25 µM) or DMSO control for 45 minutes at 4°C with end-over-end shaking.

- Pulldown: Incubate lysates with kinobeads (beads coupled with broad-spect kinase probes) for 1 hour at 4°C.

- Wash and Elute: Wash beads with CP buffer and collect by centrifugation. Elute bound proteins with LDS sample buffer.

- Analysis: Reduce and alkylate eluates. Analyze via LC-MS/MS after tryptic digestion. Quantify proteins and generate dose-response curves to determine IC50 values.

Cell Viability/Proliferation Assay (SRB/MTT) [3] [4] [2]

This protocol measures the anti-proliferative effects of this compound.

- Cell Seeding: Plate cells in multi-well plates in appropriate growth medium (e.g., RPMI 1640 with 10% FBS).

- Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0-30 µM) for a specified duration (typically 72 hours).

- Viability Measurement:

- SRB Assay: Fix cells with trichloroacetic acid, stain with Sulforhodamine B (a dye that binds to proteins), wash, and solubilize the dye. Measure absorbance.

- MTT Assay: Incubate cells with MTT tetrazolium salt. Metabolically active cells reduce MTT to purple formazan. Solubilize formazan and measure absorbance.

- Data Analysis: Calculate cell growth relative to DMSO controls. Fit data to a curve to determine IC50 or EC50 values.

Western Blot Analysis of Pathway Modulation [4] [1]

This protocol confirms target engagement and downstream effects.

- Cell Treatment: Treat cells with this compound (e.g., 1-2.5 µM) or vehicle for a few hours (e.g., 4-6 hours) to observe rapid signaling changes.

- Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

- Antibody Probing: Block membrane and probe with primary antibodies against targets of interest (e.g., pPRAS40, pFOXO, pGSK3β, total Akt), then with HRP-conjugated secondary antibodies.

- Detection: Use chemiluminescence to visualize protein bands. This compound treatment should show reduced phosphorylation of Akt substrates.

Clinical Trial Overview

This compound has been investigated in several clinical trials, primarily Phase I and II studies, for various cancers [2] [5]. One published Phase II study investigated the MEK inhibitor Trametinib alone and in combination with this compound in patients with metastatic Triple Negative Breast Cancer (mTNBC) [6].

- Outcome: Trametinib monotherapy showed limited efficacy. The combination with this compound resulted in a numerically higher objective response rate (15.8% vs 5.4%), but no difference in median progression-free survival was observed [6].

- Translational Finding: Circulating tumor DNA (ctDNA) clearance early in treatment was identified as a potential biomarker of response, associated with improved survival outcomes [6].

Other listed trials include studies in melanoma, cervical cancer, solid tumors, and hematologic malignancies like acute myeloid leukemia and multiple myeloma [2] [5].

Handling and Safety Information

This compound is for research purposes only and not for human consumption [3] [1]. Key safety information from its Safety Data Sheet includes [7]:

- Hazard Description: Toxic, moderate to severe irritant to skin and eyes.

- Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical safety goggles, and suitable respirator.

- First Aid: Flush eyes/skin with copious water; if inhaled, move to fresh air; if swallowed, rinse mouth and seek medical attention.

References

- 1. ( this compound ) HCl | Akt inhibitor GSK 2141795 [invivochem.com]

- 2. This compound (GSK2141795) | Akt inhibitor | Mechanism [selleckchem.com]

- 3. | this compound | GSK | Akt1/2/3 inhibitors | TargetMol 2141795 this compound [targetmol.com]

- 4. This compound (GSK2141795) | Akt Inhibitor | MedChemExpress [medchemexpress.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Phase II study of MEK inhibitor trametinib alone and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ( this compound ) | Safety Data Sheet GSK 2141795 [selleckchem.com]

Uprosertib IC50 values Akt1 Akt2 Akt3

Core Biochemical Potency Data

The following table summarizes the key IC50 values (the concentration at which 50% inhibition occurs) of Uprosertib against the three AKT isoforms, as determined in biochemical assays [1]:

| AKT Isoform | IC50 (nM) |

|---|---|

| AKT1 | 180 |

| AKT2 | 328 |

| AKT3 | 38 |

This compound demonstrates potent pan-AKT inhibitory activity, effectively targeting all three isoforms. Its highest potency is against AKT3, and it is approximately two-fold more potent against AKT1 than AKT2 [1]. This profile classifies it as an ATP-competitive inhibitor that targets the conserved kinase domain of AKT [2].

Experimental Context & Methodology

The provided IC50 data likely comes from in vitro kinase assays using purified AKT proteins. Here are the experimental details and key considerations for interpreting this data:

- Assay Type: The IC50 values measure direct inhibition of the kinase enzymes. In contrast, cellular efficacy is often determined using assays that measure the reduction of cell viability after 72 hours of drug exposure (e.g., Sulforhodamine B (SRB) assay), which can yield different potency values (e.g., IC50 of 0.72 μM in HCT-116 cells) [1].

- Target Engagement in Cells: Western blot analysis is used to confirm this compound's on-target activity in cells. Experiments typically involve treating cell lines (e.g., DMS114, PC9) with this compound for several hours (e.g., 4-24 hours) and then probing for reduced phosphorylation of AKT itself (pAKT) and its direct downstream substrates (like pGSK3β and pPRAS40) [1].

- Inhibitor Class: As an ATP-competitive inhibitor, this compound binds to the active site of AKT, which is highly conserved across all AKT isoforms and other kinases in the human kinome. This can present a challenge for achieving high selectivity and may lead to off-target effects [2].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.

This diagram shows this compound inhibits active AKT, blocking downstream signaling for cell survival and growth [3].

Significance and Clinical Context

- Pan-AKT Inhibition: this compound's ability to inhibit all AKT isoforms is a strategic approach for targeting cancers where the PI3K/AKT pathway is overactive [3].

- The Selectivity Challenge: A major challenge in targeting AKT is cutaneous toxicity (rash), which has been linked specifically to the inhibition of AKT2 [2]. This has driven research efforts to develop next-generation inhibitors that are more selective for specific AKT isoforms to minimize this side effect [2] [4].

References

- 1. This compound (GSK2141795) | Akt Inhibitor | MedChemExpress [medchemexpress.com]

- 2. Selectivity Studies and Free Energy Calculations of AKT ... [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles for AKT Isoform Preference in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Cellular model system to dissect the isoform-selectivity of ... [nature.com]

Clinical Trial Evidence and Synergistic Potential

Uprosertib has been studied as both a monotherapy and in combination with other agents. The clinical findings, along with promising data from high-throughput screening platforms, are summarized below.

| Cancer Type | Trial Phase / Study Type | Regimen | Key Findings | Source / Context |

|---|---|---|---|---|

| Metastatic Triple-Negative Breast Cancer (mTNBC) | Phase II Clinical Trial [1] | Trametinib (MEKi) -> Trametinib + this compound at progression | Limited efficacy with monotherapy; combination showed numerically greater objective responses (15.8% vs 5.4%) but no PFS difference [1]. | |

| Endometrial Cancer | Phase I Clinical Trial [2] | Trametinib + this compound | Under development; Likelihood of Approval benchmark provided [2]. | |

| Colorectal Cancer (CRC) | Preclinical (Patient-derived models) [3] [4] | This compound + Everolimus (mTORi) | Promising synergy identified in high-throughput screening of patient-derived cells, suggesting a potential combination strategy [3] [4]. | |

| Various Cancers | Multiple Early-Phase Trials [5] | Monotherapy and Combinations | Studied in melanoma, multiple myeloma, acute myeloid leukemia, and other solid tumors [5]. |

Mechanism of Action and Signaling Pathway

This compound inhibits the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell survival, proliferation, and metabolism [6].

Figure 1: PI3K/AKT/mTOR signaling pathway and this compound's mechanism. This compound inhibits active AKT. Lactic acidosis can confer resistance by providing an alternative energy source.

Experimental Insights into Resistance Mechanisms

A key resistance mechanism to this compound involves metabolic adaptation under lactic acidosis, a common feature of the tumor microenvironment [7].

- Experimental Model: The study used HCT116 and LS174T colon cancer cells, gradually adapted to physiological lactate concentrations (0-20 mM) to mimic the tumor microenvironment [7].

- Resistance Phenotype: In the presence of lactic acid, cells showed significantly increased survival and reduced apoptosis upon this compound treatment, confirming induced resistance [7].

- Mechanistic Investigations: Despite effective Akt signaling inhibition, resistant cells maintained mitochondrial respiration by importing lactate via Monocarboxylate Transporters (MCTs) and using it as a fuel in the TCA cycle [7].

- Reversing Resistance: Co-treatment with an MCT inhibitor or an Oxidative Phosphorylation (OXPHOS) inhibitor was sufficient to re-sensitize the cancer cells to this compound-induced apoptosis [7].

The experimental workflow for investigating this resistance is outlined below.

Figure 2: Experimental workflow for studying lactic acidosis-induced this compound resistance.

Future Directions and Conclusions

Research continues to explore this compound's potential through intelligent combination strategies.

- Overcoming Resistance: Targeting lactate transport or mitochondrial metabolism presents a viable strategy to overcome microenvironment-driven resistance [7].

- Synergistic Combinations: Preclinical data strongly support the synergistic combination of AKT and mTOR inhibition (e.g., with everolimus) in Colorectal Cancer, a finding revealed using more physiologically relevant patient-derived models [3] [4].

- Biomarker Development: Clinical studies highlight the need for predictive biomarkers. In mTNBC trials, early clearance of circulating tumor DNA (ctDNA) was associated with improved outcomes, suggesting its potential as an early response marker [1].

References

- 1. Phase II study of MEK inhibitor trametinib alone and in combination... [pubmed.ncbi.nlm.nih.gov]

- 2. Trametinib dimethyl sulfoxide + this compound by Novartis for ... [pharmaceutical-technology.com]

- 3. Ryvu announces publication of novel target discovery data ... [ryvu.com]

- 4. Integrated transcriptomic and functional modeling reveals ... [nature.com]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 6. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

- 7. Lactic acidosis induces resistance to the pan-Akt inhibitor this compound in... [nature.com]

Pharmacokinetics and Clinical Dosing

The following table summarizes key pharmacokinetic findings and dosing regimens evaluated in clinical trials for GSK2141795, both as a single agent and in combination:

| Parameter | Findings |

|---|---|

| Single-Agent PK | Favorable pharmacokinetics with a prolonged half-life and low peak-to-trough ratio [1]. |

| Single-Agent RP2D | 75 mg taken orally once daily under fasting conditions [1]. |

| Combination Therapy Dosing (with Trametinib) | Tested at various doses; common combination doses included Trametinib 2 mg + GSK2141795 25 mg daily, and Trametinib 1.5 mg + GSK2141795 50 mg daily [2] [3]. |

Clinical Efficacy and Safety Profile

Clinical trials investigated GSK2141795 both as a single agent and in combination with the MEK inhibitor Trametinib across various cancers.

- Single-Agent Activity: In a phase I solid tumor trial, two partial responses were observed at the 75 mg dose in patients with either a PIK3CA mutation or PTEN loss, indicating monotherapy clinical activity in biomarker-selected populations [1].

- Combination Therapy Efficacy: The combination of GSK2141795 and Trametinib was tested in RAS-mutated Acute Myeloid Leukemia (AML), recurrent cervical cancer, and triple-negative breast cancer.

- Safety Profile: The most common treatment-related adverse events for GSK2141795 monotherapy were diarrhea, fatigue, vomiting, and decreased appetite [1]. A known on-target toxicity is hyperglycemia, due to AKT2's role in insulin signaling; however, at the 75 mg dose, grade 3 hyperglycemia was infrequent (4%) [1]. In combination with trametinib, rash and diarrhea were very common, with dose-limiting toxicities including mucositis and colitis [2].

Experimental Methodology for Biomarker Analysis

The referenced studies employed detailed protocols to correlate drug activity with biomarkers. One key methodology involved analyzing paired tumor biopsies (pre-treatment and on-treatment) to validate target engagement and identify potential biomarkers of response or resistance [5] [1].

Sample Experimental Protocol for Biopsy Analysis:

- Sample Collection: Obtain paired tumor biopsies (e.g., core biopsies) before initiating treatment and after a defined period of on-treatment exposure (e.g., at week 4) [5].

- Genetic Analysis:

- Objective: To identify mutations in genes related to the PI3K/AKT and RAS/RAF pathways (e.g., PIK3CA, AKT1, KRAS, BRAF).

- Method: DNA extraction from tumor tissue followed by mutation analysis using techniques such as denaturing high-performance liquid chromatography (DHPLC) or next-generation sequencing panels [1].

- Protein Analysis:

- Objective: To assess pathway activation and inhibition by measuring phosphorylation levels of key signaling proteins.

- Methods:

- Immunohistochemistry (IHC): Used to evaluate protein expression and loss, for example, PTEN loss [1].

- Reverse-Phase Protein Array (RPPA) and Phospho-Flow Cytometry: Used for quantitative, high-throughput analysis of phospho-protein levels (e.g., pAKT, pERK, pS6) to confirm pathway modulation by the drug [2] [5].

PI3K/AKT Signaling Pathway and Drug Mechanism

This diagram illustrates the targeted signaling pathway and mechanism of action of GSK2141795.

The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. In cancer, oncogenic mutations (e.g., in PIK3CA, AKT1, or loss of the tumor suppressor PTEN) lead to hyperactivation of this pathway [1]. GSK2141795 acts as an ATP-competitive inhibitor that binds to AKT, preventing its phosphorylation and activation, thereby blocking the downstream oncogenic signals [1].

Key Insights for Research and Development

- Biomarker-Driven Patient Selection: Clinical activity of GSK2141795 was associated with tumors harboring PIK3CA mutations or PTEN loss [1]. In contrast, the presence of RAS/RAF pathway mutations appeared to correlate with resistance to AKT inhibition [5].

- Rationale for Combination Therapy: A strong preclinical and clinical rationale exists for combining AKT and MEK inhibitors, as compensatory activation of the PI3K/AKT pathway is a known resistance mechanism to MEK inhibition [2] [3]. Despite this sound biological premise, the clinical efficacy of the GSK2141795 and trametinib combination was limited across several cancer types [2] [4] [3].

- Pharmacodynamic (PD) Biomarkers: Studies used phospho-S6 (pS6) and phospho-ERK (pERK) as downstream markers to confirm effective pathway modulation by the drug combination [2]. Functional imaging with 18F-FDG PET was also explored as a non-invasive PD marker for AKT inhibition, showing an exposure-response relationship with GSK2141795 [5].

References

- 1. A Phase I, Open-Label, Two-Stage Study to Investigate the ... [pmc.ncbi.nlm.nih.gov]

- 2. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT ... [pmc.ncbi.nlm.nih.gov]

- 3. Oral MEK 1/2 Inhibitor Trametinib in Combination With AKT ... [sciencedirect.com]

- 4. Results from a single arm, single stage phase II trial of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-Finding Quantitative 18F-FDG PET Imaging Study with ... [jnm.snmjournals.org]

Uprosertib pharmacokinetics and pharmacodynamics

Pharmacodynamics & Mechanism of Action

The table below summarizes the core pharmacodynamic properties of uprosertib.

| Property | Description |

|---|---|

| Mechanism of Action | ATP-competitive, pan-AKT (AKT1/2/3) serine/threonine-protein kinase inhibitor [1] [2] [3]. |

| Primary Target | RAC-gamma serine/threonine-protein kinase (AKT3), also inhibits AKT1 and AKT2 [2]. |

| Target Pathway | PI3K/AKT/mTOR signaling pathway [1]. |

| Biochemical Consequence | Decreased phosphorylation of downstream AKT substrates (e.g., GSK3-β, PRAS40), leading to reduced cell proliferation and increased apoptosis [3]. |

| Drug Class | Small molecule amide; antineoplastic agent [4] [2]. |

Experimental Insights & Resistance Mechanisms

A significant body of research has explored this compound's activity and identified a key mechanism of resistance related to tumor metabolism.

- Experimental Model: The findings on resistance come from in vitro studies using human colon cancer cell lines (HCT116 and LS174T) cultured in Dulbecco’s Modified Eagle’s Medium (DMEM), supplemented with glucose, glutamine, and fetal bovine serum [3].

- Key Finding - Lactic Acidosis-Induced Resistance: Lactic acid, a common metabolite in the tumor microenvironment, can induce resistance to this compound. In the presence of lactic acid (0-20 mM), cancer cells showed increased survival and reduced apoptosis despite effective AKT pathway inhibition by this compound [3].

- Resistance Mechanism: Under lactic acidosis, cancer cells switch their metabolic strategy. They import lactate via Monocarboxylate Transporters (MCTs) and use it as an alternative fuel for the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS), bypassing the metabolic blockade induced by AKT inhibition [3].

- Reversing Resistance: Studies showed that this resistance could be overcome by:

- Inhibiting lactate transport (using MCT inhibitors).

- Inhibiting mitochondrial respiration (using OXPHOS inhibitors). Potentiating apoptosis in combination with this compound under lactic acid conditions [3].

The diagram below illustrates this resistance pathway and the proposed strategy to counteract it.

Clinical Development Status

According to the most recent data, this compound's clinical development has been largely discontinued across multiple cancer types, including acute myeloid leukemia, melanoma, and triple-negative breast cancer, as of Laekna Therapeutics' pipeline update in September 2025 [4]. A phase I trial combining this compound with the MEK inhibitor trametinib reported poor tolerability and minimal clinical activity, leading to early termination [5].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. Lactic acidosis induces resistance to the pan-Akt inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. - Laekna Therapeutics - AdisInsight this compound [adisinsight.springer.com]

- 5. Phase I dose-escalation trial of the oral AKT inhibitor ... [escholarship.org]

Uprosertib Efficacy in Pre-clinical Xenograft Models

| Cancer Type / Model | Dosing Regimen | In Vivo Efficacy Results | Key Findings & Mechanisms | Reference |

|---|---|---|---|---|

| MKN45 Gastric Cancer | 10 mg/kg/day, oral | 27% tumor growth inhibition at 3 weeks. | Significant single-agent activity against the xenograft model. [1] | |

| BT474-HR20 HER2+ Breast Cancer (Trastuzumab-resistant) | Not specified in results. | Slight attenuation of tumor growth. | Exhibited resistance to lapatinib in vivo. Resistance was associated with lapatinib-induced upregulation of IRS1 and activation of Akt. [2] | |

| SKBR3-pool2 HER2+ Breast Cancer (Trastuzumab-resistant) | Not specified in results. | Marked suppression of tumor growth. | Tumors were highly sensitive to lapatinib treatment, despite being trastuzumab-resistant. [2] | |

| Colorectal Cancer (CRC) Patient-Derived Cultures | Used in combination with Everolimus (mTOR inhibitor). | Promising synergy, confirmed across patient-derived cultures. | The combination was effective at clinically relevant concentrations with a favorable therapeutic window. Synergy might be overlooked in traditional cell lines. [3] |

Experimental Protocols for Xenograft Studies

The following methodology, common to studies like those above, details how in vivo efficacy is typically evaluated in xenograft models. [4]

Preparing Cells for Transplantation

- Cell Culture: Cancer cells are grown and expanded under recommended conditions. Cells thawed from storage should be passaged at least twice before harvesting.

- Harvesting: Cells in exponential growth phase (80-90% confluence) are harvested using trypsin or other appropriate enzymes.

- Preparation for Injection: Cells are counted, centrifuged, and resuspended in an ice-cold buffer like Hanks' Balanced Salt Solution (HBSS) to a concentration of 0.5-2 million cells per 200 µl for injection. [4]

Animal Models and Injection

- Mouse Strains: Immunocompromised mice, such as Athymic Nude or NSG (NOD scid gamma) mice, aged 4-7 weeks, are used.

- Injection Site: Cells can be injected subcutaneously (easier for measurement) or orthotopically (e.g., into the mammary fat pad for breast cancer) to provide a more relevant microenvironment.

- Pilot Study: A pilot study is highly recommended to determine the optimal cell concentration for achieving tumors of a target size (e.g., 100 mm³) within 2-5 weeks. [4]

Tumor Measurement and Drug Treatment

- Tumor Measurement: Tumor growth is monitored regularly by measuring dimensions with digital calipers. Tumor volume is often calculated using the formula: Volume = (length × width²) / 2.

- Drug Administration: Once tumors reach a predetermined size, mice are randomly assigned to treatment or control groups. Uprosertib or vehicle control is typically administered via oral gavage.

- Dosing Schedule: Dosing schedules vary; the gastric cancer model used a continuous daily regimen. [1] Treatment duration depends on the study design, often 3-6 weeks.

Signaling Pathways and Experimental Workflow

This compound is a potent ATP-competitive inhibitor that targets all three isoforms of AKT (Akt1, Akt2, Akt3). [1] The following diagram illustrates the PI3K/AKT/mTOR pathway that this compound inhibits, a key signaling axis that is frequently dysregulated in cancer and controls cell survival, growth, and metabolism. [5]

The experimental workflow for establishing and using xenograft models to test compounds like this compound involves several key stages, as shown below.

Key Insights for Research Application

- Consider Combination Therapy: The synergy observed with everolimus in colorectal cancer models [3] and the resistance mechanisms seen in breast cancer models [2] strongly suggest that this compound's potential may be best realized in rational combination regimens, particularly those targeting parallel or downstream pathways.

- Model Selection is Critical: The contrasting results in different HER2+ breast cancer xenografts [2] highlight that efficacy can be highly model-dependent. Using patient-derived xenograft (PDX) models that better recapitulate tumor heterogeneity may provide more translatable results than traditional cell-line derived models. [4] [3]

- Clinical Translation Challenges: Be aware that while this compound showed pre-clinical efficacy, its clinical development in combinations has faced hurdles. A phase I trial with the MEK inhibitor trametinib reported poor tolerability (e.g., severe diarrhea, rash) that prevented adequate drug delivery, leading to minimal clinical activity and early study termination. [6]

References

- 1. | GSK2141795 | this compound | Akt1/2/3 inhibitors | TargetMol this compound [targetmol.com]

- 2. Trastuzumab-resistant breast cancer cells-derived tumor ... xenograft [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated transcriptomic and functional modeling reveals ... [nature.com]

- 4. Studies in Cell Line and Patient-derived In ... vivo Efficacy Xenograft [bio-protocol.org]

- 5. Key signal transduction pathways and crosstalk in cancer [pmc.ncbi.nlm.nih.gov]

- 6. Phase I dose-escalation trial of the oral AKT inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Uprosertib solubility and stability for research

Solubility & Storage Guidelines

The table below summarizes the key physicochemical and handling information for Uprosertib, primarily as provided by commercial suppliers for research purposes [1] [2] [3].

| Property | Specification / Value | Notes / Conditions |

|---|---|---|

| Molecular Weight | 429.25 g/mol | Formula: C₁₈H₁₆Cl₂F₂N₄O₂ [2] [3] |

| CAS No. | 1047634-65-0 [1] [2] | |

| Solubility in DMSO | 85 mg/mL (198.01 mM) [1] | Also reported as 50 mg/mL (116.48 mM); hygroscopic DMSO impacts solubility [2]. |

| Solubility in Ethanol | 85 mg/mL (198.01 mM) [1] | |

| Solubility in Water | Insoluble [1] | |

| Purity | >99% [2] [3] | |

| Solid Form Storage | -20°C, stored under nitrogen [2] | |

| Solution Stability (DMSO) | -80°C for 1 year; -20°C for 6 months (stored under nitrogen) [2] | Protect from moisture. |

Experimental Protocols & Biological Data

Here are the methodologies and key findings from published studies using this compound in a research setting.

In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different AKT isoforms.

- Method: Selectivity profiling was performed using lysates preincubated with a range of this compound concentrations. The lysates were then incubated with beads coupled to an Akt probe. After washing, the bound proteins were eluted and analyzed [1] [3].

- Results: this compound is a potent, ATP-competitive pan-Akt inhibitor. The table below shows its activity [1] [2] [3]:

| Target | IC₅₀ (nM) |

|---|---|

| Akt3 | 38 |

| Akt1 | 180 |

| Akt2 | 328 |

| ROCK1 | 1570 |

| ROCK2 | 1850 |

In Vitro Cell Proliferation Assay

- Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

- Method: A panel of cell lines is treated with this compound (0–30 µM) for 72 hours. Cell viability is typically measured using assays like CellTiter-Glo or SRB. The IC₅₀ is calculated from the growth inhibition curve [1] [2] [3].

- Key Findings:

- This compound preferentially inhibits the proliferation of human cancer cell lines with AKT pathway activation [1] [3].

- It inhibits phosphorylation of multiple AKT substrates, including GSK3β, PRAS40, FOXO, and Caspase-9 [1] [3].

- In certain cell lines (e.g., LNCaP, BT474), it also induces cell cycle arrest [1] [3].

- Representative IC₅₀ Values:

In Vivo Animal Study

- Objective: To evaluate the efficacy of this compound in mouse xenograft models.

- Method:

- Animal Models: Mice bearing human tumor xenografts (e.g., BT474 breast cancer, SKOV3 ovarian cancer).

- Dosage & Administration: this compound is administered orally. Common doses found in studies are 30 mg/kg and 100 mg/kg, given 5 days per week [1] [3].

- Outcome Measurement: Tumor volume is measured over time and compared to a vehicle-control group.

- Results: In studies, this compound monotherapy resulted in approximately 61% tumor growth inhibition in both BT474 and SKOV3 models [1] [3].

Mechanism of Action & Signaling Pathway

This compound exerts its effects by inhibiting the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates this mechanism and the points of inhibition by this compound.

This compound inhibits AKT phosphorylation and its downstream signaling. [4] [1] [3]

Important Research Considerations

- Stability Data Gap: The search results do not contain specific long-term stability data (e.g., degradation kinetics, shelf-life) for this compound formulations under various conditions. One reviewed article discusses stability prediction for monoclonal antibodies, but this is not directly applicable to the small molecule this compound [5].

- Solubility for In Vivo Work: For animal studies, this compound is often prepared as a homogeneous suspension. One protocol suggests using a 5 mg/mL suspension in a 0.5% CMC-Na solution [1].

- Handling Precautions: The provided stability information for stock solutions emphasizes using newly opened, dry DMSO to prevent inactivation from moisture and repeated freeze-thaw cycles [2].

References

- 1. This compound (GSK2141795) Datasheet [selleckchem.com]

- 2. This compound (GSK2141795) | Akt Inhibitor [medchemexpress.com]

- 3. This compound (GSK2141795) | Akt inhibitor | Mechanism [selleckchem.com]

- 4. Rap2B-mediated reprogramming of the PI3K/AKT signaling ... [pmc.ncbi.nlm.nih.gov]

- 5. Long-term stability predictions of therapeutic monoclonal ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Uprosertib (GSK2141795) in Cancer Research

Introduction to Uprosertib and Its Relevance in Cancer Research

This compound (GSK2141795) is a potent and selective pan-Akt inhibitor that has emerged as a valuable tool compound and investigational therapeutic in oncology research. As an ATP-competitive inhibitor, this compound targets all three Akt isoforms with nanomolar potency, demonstrating IC₅₀ values of 180 nM, 328 nM, and 38 nM for Akt1, Akt2, and Akt3, respectively [1]. The PI3K/Akt/mTOR pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, metabolism, and apoptosis [2]. Akt serves as a central node in this pathway, and its hyperactivation through gene amplification, somatic mutations, or upstream alterations constitutes a hallmark of malignant transformation across numerous cancer types [2].

The significance of this compound extends beyond its direct therapeutic potential to its utility as a pharmacological probe for dissecting Akt-dependent biological processes. Research applications include investigating metabolic adaptations in cancer, understanding therapeutic resistance mechanisms, and developing rational combination strategies. Notably, this compound treatment consistently reduces glucose uptake in vitro and in patient tumors, establishing diminished glucose utilization as a pharmacodynamic marker of effective Akt inhibition [3]. This property has proven invaluable for studying cancer cell metabolism and the Warburg effect, wherein cancer cells preferentially utilize glycolysis even under oxygen-sufficient conditions.

Quantitative Profiling of this compound Activity

Biochemical and Cellular Potency Data

Table 1: Biochemical and cellular activity profile of this compound

| Parameter | Value | Experimental Context | Reference |

|---|---|---|---|

| Akt1 IC₅₀ | 180 nM | Biochemical assay | [1] |

| Akt2 IC₅₀ | 328 nM | Biochemical assay | [1] |

| Akt3 IC₅₀ | 38 nM | Biochemical assay | [1] |

| HCT-116 IC₅₀ | 0.72-1.75 μM | Anti-proliferative activity (72 hr SRB assay) | [1] |

| OVCAR-8 IC₅₀ | 0.54 μM | Cytotoxicity (72 hr SRB assay) | [1] |

| LNCaP IC₅₀ | 75.63 nM | PRAS40 phosphorylation inhibition (1 hr ELISA) | [1] |

This compound demonstrates concentration-dependent inhibition of cancer cell proliferation across diverse models, with potency varying according to cellular context and genetic background. The compound exhibits particular efficacy in models with PTEN deficiency, as evidenced by its potent activity in LNCaP prostate cancer cells (IC₅₀ = 75.63 nM) [1]. Beyond its primary Akt targets, this compound shows selectivity against other kinases, with significantly weaker activity against ROCK1 (IC₅₀ = 1570 nM), ROCK2 (IC₅₀ = 1850 nM), and CDK7 (IC₅₀ = 2100 nM) [1]. This selective profile enhances its utility for specifically interrogating Akt-dependent phenomena in experimental settings.

Detailed Cell Proliferation Assay Protocol

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay provides a robust, cost-effective method for quantifying cellular proliferation and chemosensitivity. Below is the standardized protocol adapted from published methodologies employing this compound [3].

3.1.1 Materials and Reagents

- Cell lines: HCT116 and LS174T colon cancer cells (or other relevant models)

- Compound: this compound (GSK2141795) - prepare 10 mM stock solution in DMSO

- Culture medium: DMEM supplemented with 5.6 mM D-glucose, 2 mM L-glutamine, and 10% FBS

- Assay reagents: Sulforhodamine B dye, acetic acid, Tris buffer

- Equipment: 96-well plates, CO₂ incubator, plate reader

3.1.2 Cell Plating and Compound Treatment

Plate preparation: Seed HCT116 or LS174T cells in 96-well plates at a density of 4 × 10⁴ cells per well in complete culture medium. Include vehicle control wells (0.1% DMSO) and blank wells (media only).

Pre-incubation: Allow cells to adhere for 24 hours in a humidified 37°C incubator with 5% CO₂.

Compound treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 0-15 μM. Replace initial medium with compound-containing medium.

Exposure period: Incubate cells with this compound for 72 hours, replenishing test media every 24 hours to maintain consistent extracellular metabolite concentrations.

3.1.3 SRB Staining and Quantification

Fixation: After 72 hours, gently remove media and fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

Washing: Wash plates five times with tap water to remove TCA and air dry.

Staining: Add 0.057% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

Removal of unbound dye: Wash wells four times with 1% acetic acid to remove unbound dye.

Solubilization: Solubilize protein-bound dye with 10 mM Tris base solution (pH 10.5).

Absorbance measurement: Measure absorbance at 565 nm using a plate reader.

3.1.4 Data Analysis

- Calculate cell proliferation relative to vehicle controls: % Viability = (OD₅₆₅ treated / OD₅₆₅ vehicle control) × 100

- Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves.

- Perform experiments in triplicate with appropriate statistical analysis.

Special Considerations for Lactic Acidosis Conditions

Research has demonstrated that lactic acidosis can confer resistance to this compound, necessitating specific methodological adaptations when studying this phenomenon [3]:

Lactic acid supplementation: Prepare test media supplemented with 0-20 mM lactic acid (pH adjusted to 7.4).

Cell adaptation: Prior to experiments, gradually adapt cells to increasing lactate concentrations by culturing in conditioned medium to reduce cellular stress.

Resistance assessment: Compare this compound potency in the presence versus absence of lactic acid supplementation.

Investigating Lactic Acidosis-Induced Resistance

Experimental Findings and Mechanistic Insights

Recent research has revealed that the tumor microenvironment can significantly modulate this compound sensitivity. Specifically, lactic acidosis induces resistance to this compound through metabolic adaptations [3]. Key findings include:

- Lactic acid (10-20 mM) induces significant resistance to this compound, characterized by enhanced cell survival and reduced apoptosis despite equivalent Akt pathway inhibition.

- This resistance mechanism involves metabolic flexibility, where cancer cells maintain oxidative phosphorylation through lactate utilization when glucose metabolism is suppressed by Akt inhibition.

- Lactate carbon incorporation and enhanced respiration persist in the presence of this compound under lactic acidosis conditions.

- This resistance can be reversed by inhibiting monocarboxylate transporters (MCTs) or oxidative phosphorylation, suggesting combination therapeutic strategies.

Table 2: Experimental approaches for investigating this compound resistance mechanisms

| Experimental Approach | Key Parameters | Utility in Resistance Studies |

|---|---|---|

| Caspase 3/7 assays | Apoptosis measurement at 24-48 hr | Quantification of cell death induction |

| Metabolic profiling | Lactate incorporation, respiration rates | Assessment of metabolic adaptations |

| MCT inhibition | AZD3965 or other MCT inhibitors | Testing resistance reversal strategies |

| 3D spheroid models | Viability in ultra-low attachment plates | Recapitulation of tumor microenvironment |

Experimental Workflow and Signaling Pathway Visualization

This compound Experimental Workflow

The following diagram illustrates the key procedural steps for conducting cell proliferation assays with this compound:

Akt Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the Akt signaling pathway and this compound's mechanism of action:

Research Applications and Future Directions

This compound serves as a valuable investigational tool across multiple research contexts. In combination therapy screening, this compound has demonstrated promising synergy with mTOR inhibitors like everolimus in patient-derived colorectal cancer models, suggesting potential clinical applications [4]. The integration of transcriptomic profiling with drug response prediction algorithms has further enhanced our ability to identify contexts where this compound would display maximal efficacy [5]. Additionally, this compound has proven instrumental in metabolic studies, particularly in exploring how cancer cells adapt their nutrient utilization following pathway inhibition.

The experimental protocols outlined herein provide a foundation for rigorous investigation of Akt inhibition in cancer models. Particular attention should be paid to microenvironmental conditions, as demonstrated by the profound impact of lactic acidosis on this compound efficacy. Researchers should consider incorporating metabolic analyses including stable isotope tracing and respiratory measurements when evaluating response to this compound, as these can reveal adaptive resistance mechanisms not apparent through proliferation assays alone. Furthermore, the growing appreciation of tumor heterogeneity underscores the importance of employing multiple model systems, including 3D cultures and patient-derived cells, when assessing the therapeutic potential of Akt pathway inhibition.

References

- 1. This compound (GSK2141795) | Akt Inhibitor | MedChemExpress [medchemexpress.com]

- 2. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

- 3. Lactic acidosis induces resistance to the pan-Akt inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Integrated transcriptomic and functional modeling reveals ... [nature.com]

- 5. Gene expression based inference of cancer drug sensitivity [pmc.ncbi.nlm.nih.gov]

Uprosertib Dosing regimens in Mouse Models

| Dosing Regimen | Cancer Model | Key Findings / Context | Source / Citation |

|---|---|---|---|

| 100 mg/kg, oral, once daily | Rhabdomyosarcoma (RMS) Patient-Derived Xenografts (PDX) | Significant antitumor effect, achieving tumor eradication in some animals. [1] | |

| 100 mg/kg, oral, once daily | In-house prostate cancer (LNCaP) xenografts | Modeled in a machine learning drug response prediction study. [2] | |

| 10 µM (In Vitro) | HCT116 and LS174T colon cancer cells | Used to study lactic acidosis-induced resistance mechanisms. [3] | |

| 50 mg/kg (proposed for combo) | Solid Tumors (Clinical Trial Translation) | This dose, in combination with trametinib, was tested in a human clinical trial but was poorly tolerated. [4] |

Detailed Experimental Protocols

To help you implement these dosing regimens in your research, here are the detailed methodologies from the cited studies.

Protocol 1: Monotherapy in Rhabdomyosarcoma PDX Models

This protocol is adapted from the study that demonstrated a significant antitumor effect with 100 mg/kg uprosertib. [1]

- Animal Model: Immune-suppressed mice implanted with fusion-negative rhabdomyosarcoma (FN-RMS) patient-derived xenografts (PDXs).

- Dosing Formulation: The specific formulation used in the study was not detailed but was administered orally.

- Dosing Schedule: 100 mg/kg, administered orally, once daily.

- Treatment Initiation: Treatment began once the tumors reached a volume of 100–350 mm³.

- Treatment Duration: The mice were treated for a continuous period of two weeks.

- Efficacy Assessment: Tumor volume was monitored and compared to vehicle-treated control groups. The study reported a significant anti-tumor effect and even tumor eradication in some animals. [1]

Protocol 2: In Vitro Studies on Resistance Mechanisms

This methodology focuses on treating cancer cells in culture to investigate resistance, which often informs subsequent in vivo experiments. [3]

- Cell Lines: Human colon cancer cell lines HCT116 and LS174T.

- Compound: this compound (sourced from Selleckchem).

- Dosing Concentration: Cells were treated with this compound at concentrations of 5 µM or 10 µM.

- Experimental Context: The study specifically investigated how lactic acidosis (supplementing the medium with 10-20 mM lactic acid) confers resistance to this compound. Cells were pre-adapted to lactic acid to reduce stress.

- Assessment: Cell survival was measured using Sulforhodamine B (SRB) assays, and apoptosis was quantified using Caspase-Glo 3/7 assays. [3]

Critical Considerations for Your Research

When designing your experiments, it is crucial to consider the following insights from the literature:

- Dosing in Combination Therapies: The combination of this compound with other targeted agents, such as the MEK inhibitor trametinib, has proven challenging. A phase I clinical trial found that continuous dosing of trametinib (1.5 mg QD) with this compound (50 mg QD) was poorly tolerated in humans, with diarrhea and rash as dose-limiting toxicities. [4] This suggests that combination regimens in mice may require lower doses or intermittent scheduling to be tolerable.

- Mechanism of Resistance: Be aware that the tumor microenvironment can significantly impact this compound's efficacy. Research shows that lactic acidosis—a condition common in solid tumors—can induce resistance to this compound by providing cancer cells with lactate as an alternative energy source. [3] This factor should be considered when choosing or characterizing your mouse model.

To help visualize the context of this compound's mechanism and the experimental workflow, the following diagrams are provided.

This compound inhibits the AKT signaling pathway

Workflow for in vivo efficacy testing

Important Notes and Gaps in the Literature

- Formulation Details: The exact formulation of this compound used for oral gavage in the mouse studies (e.g., the vehicle solution) is not explicitly detailed in the provided search results and may need to be sourced from the original publications or patent literature.

- Pharmacokinetic Data: Specific pharmacokinetic parameters from these mouse models, such as peak plasma concentration (Cmax) and half-life, are not provided in the available excerpts.

References

- 1. PRKG1 hinders myogenic differentiation and predicts ... [pmc.ncbi.nlm.nih.gov]

- 2. Gene expression based inference of cancer drug sensitivity [nature.com]

- 3. Lactic acidosis induces resistance to the pan-Akt inhibitor ... [nature.com]

- 4. Phase I dose-escalation trial of the oral AKT inhibitor ... [escholarship.org]

Uprosertib combination therapy trametinib MEK inhibitor

Clinical Efficacy Data Summary

The table below summarizes key efficacy outcomes from clinical trials of trametinib alone and in combination with uprosertib.

| Trial Phase & Design | Patient Population | Intervention | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR: PR+SD) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|---|

| Phase II (Part I) [1] [2] [3] | Metastatic TNBC (n=37); previously treated | Trametinib monotherapy (2 mg daily) | 5.4% (2/37 patients) | 21.6% (8/37 patients) | 7.7 weeks |

| Phase II (Part II) [1] [2] [3] | Metastatic TNBC (n=19); progressed on Part I | Trametinib (1.5 mg) + this compound (50 mg) | 15.8% (3/19 patients) | 31.6% (6/19 patients) | 7.8 weeks |

| Phase I [4] [5] | Advanced solid tumors (TNBC & melanoma; n=126 across dosing groups) | Trametinib + this compound (various schedules) | < 5% (6/126 patients) | Not reported | Not reported |

Safety and Tolerability Profile

The combination of trametinib and this compound was poorly tolerated, with adverse events (AEs) occurring at lower doses and with greater severity than expected from monotherapy data [4] [5].

- Common Dose-Limiting Toxicities: Diarrhea was the most common dose-limiting toxicity. Rash was also frequently reported and particularly difficult for patients to tolerate [4] [5].

- Severity of AEs: In the phase I trial, a high percentage of patients experienced severe AEs, with 59% reporting grade 3 and 6% reporting grade 4 adverse events [4] [5].

- Impact on Dosing: The poor tolerability prevented the delivery of the drugs at doses predicted to have clinical activity, which was a key factor in the early termination of the phase I study [4] [5].

Experimental Protocol Overview

The following workflow summarizes the design of the key Phase II study in metastatic TNBC.

Key Methodological Details

- Study Design: The Phase II trial was an open-label, two-part, single-arm, multicenter study [1] [3].

- Patient Population: Participants had metastatic triple-negative breast cancer previously treated with chemotherapy [1].

- Dosing Regimen:

- Primary Outcome: The primary objective was to determine the objective response rate (ORR) [2].

- Translational Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed. Clearance of ctDNA at the second cycle (C2D1) of trametinib monotherapy was associated with significantly improved progression-free survival (PFS) and overall survival (OS), suggesting its potential as an early biomarker of response [1] [3].

Mechanism of Action and Signaling Pathways

This compound and trametinib target key components of interconnected cell growth and survival pathways. The following diagram illustrates the targeted signaling pathways and drug mechanisms.

The combination aims to overcome a key resistance mechanism: when the MEK pathway is inhibited, cancer cells can bypass this blockade via activation of the PI3K/AKT pathway [6] [4]. Simultaneously targeting both pathways intends to create a more comprehensive and effective blockade of cancer growth signals.

Research Implications and Future Directions

- Limited Clinical Utility: The trametinib and this compound combination is not a viable standard treatment due to limited efficacy and poor tolerability [1] [4].

- Biomarker-Driven Research: The association between ctDNA clearance and improved survival suggests that future studies should focus on identifying patient subpopulations most likely to benefit [1] [3].

- Alternative Combinations: Research should explore other therapeutic partners or different dosing schedules to improve the tolerability and efficacy of pathway-targeted combinations [6].

Reference List

- Prasath, V., et al. (2025). Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer. Breast Cancer Research and Treatment, 210(1), 179-189. https://doi.org/10.1007/s10549-024-07551-z [1] [2] [3]

- PMC (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cells, 13(12), 1064. https://doi.org/10.3390/cells13121064 [6]

- Phase I dose-escalation trial of the oral AKT inhibitor this compound in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors. (2020). Cancer Chemotherapy and Pharmacology, 85(4), 673-683. https://doi.org/10.1007/s00280-020-04038-8 [4] [5]

References

- 1. Phase II study of MEK inhibitor trametinib alone and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II study of MEK inhibitor trametinib alone and in ... [mdanderson.elsevierpure.com]

- 3. "Phase II study of MEK inhibitor trametinib alone and in ... [scholarlyworks.ohiohealth.com]

- 4. Phase I dose-escalation trial of the oral AKT inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I dose-escalation trial of the oral AKT inhibitor ... [escholarship.org]

- 6. Combination Therapy Approach to Overcome the Resistance ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: Assessing Caspase Activation in Uprosertib-Induced Apoptosis

Introduction to Uprosertib and Apoptosis Signaling

This compound (GSK2141795) is an ATP-competitive pan-AKT inhibitor currently in phase II clinical trials that targets the crucial PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. As a key driver of the Warburg effect in cancer cells, AKT signaling regulates glucose metabolism and promotes cell survival, making its inhibition a promising therapeutic approach. This compound treatment consistently demonstrates reduced glucose uptake as a pharmacodynamic marker of AKT inhibition, forcing cancer cells to utilize alternative energy sources and potentially triggering apoptotic cell death [1]. The induction of apoptosis following AKT inhibition represents a critical mechanism for this compound's anti-tumor efficacy, making the measurement of caspase activation an essential component in evaluating its biological activity.

Apoptosis, or programmed cell death, is executed through the coordinated activity of caspase enzymes, which are synthesized as inactive zymogens and require proteolytic activation to function. Caspases are categorized as either initiator caspases (caspase-2, -8, -9, and -10) or effector caspases (caspase-3, -6, and -7), with caspase-3 serving as a primary executioner of apoptosis. Once activated by upstream signals, caspase-3 cleaves key cellular substrates including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis such as membrane blebbing, DNA fragmentation, and eventual cell dismantling [2] [3]. Understanding the temporal dynamics of caspase activation is crucial, as research has demonstrated that once initiated, caspase-3 activation proceeds to completion within 5 minutes or less at the single-cell level, immediately preceding characteristic apoptotic morphological changes [4].

Caspase Detection Methodologies: Principles and Comparison

Caspase Activity Assay Principles

Multiple methodological approaches exist for detecting caspase activation in the context of this compound treatment, each with distinct advantages and applications. Fluorogenic substrate-based assays utilize peptides containing the caspase-specific cleavage sequence DEVD conjugated to a fluorogenic molecule such as 7-amino-4-methylcoumarin (AMC) or AFC. In their intact state, these substrates exhibit minimal fluorescence, but upon cleavage by activated caspase-3/7, they release the fluorophore, generating a fluorescence signal proportional to caspase activity [3] [5]. Alternative approaches include FRET-based constructs where CFP and YFP fluorescent proteins are linked by a DEVD-containing peptide; caspase cleavage separates the proteins, reducing FRET efficiency and increasing the CFP/YFP emission ratio [4]. Additionally, cell-permeable reagents like CellEvent Caspase-3/7 allow real-time monitoring in live cells by combining the DEVD recognition sequence with a DNA-binding dye that becomes fluorescent only after cleavage and subsequent DNA binding [6].

The selection of appropriate caspase detection methods depends on specific experimental requirements including throughput, temporal resolution, and equipment availability. For high-throughput screening applications, homogeneous fluorescence-based assays offer convenience and scalability, while live-cell imaging approaches provide kinetic information about the dynamics of caspase activation in individual cells. Researchers must also consider method specificity, as many caspase-3 assays also detect caspase-7 due to their shared DEVD substrate preference [3]. Furthermore, the integration of caspase assays with complementary viability readouts such as ATP quantification or mitochondrial membrane potential measurements can provide a more comprehensive assessment of apoptotic progression and mechanism [6] [1].

Comparative Analysis of Caspase Detection Methods

Table 1: Comparison of Caspase Detection Methodologies for this compound Apoptosis Assessment

| Method | Principle | Detection Platform | Advantages | Limitations |

|---|---|---|---|---|

| Fluorogenic Assays (Caspase-3 Activity Assay Kit) | DEVD-AMC/AFC cleavage releases fluorescent AMC/AFC | Fluorescence microplate reader (Ex/Em: 380/420-460 nm) | Quantitative, suitable for screening, works with cell lysates | End-point measurement, requires cell lysis |

| Live-Cell Reagents (CellEvent Caspase-3/7) | Activated caspase cleaves reagent allowing DNA binding and fluorescence | Fluorescence microscopy, HCS, flow cytometry | Real-time monitoring in live cells, no-wash protocol, fixable | Potential phototoxicity with extended imaging |

| FRET-Based Reporters (CFP-DEVD-YFP) | Caspase cleavage reduces FRET between CFP and YFP | Confocal microscopy, fluorescence reader | Single-cell resolution, kinetic data, subcellular localization | Requires transfection, specialized equipment needed |

| Caspase Inhibition Assays (Image-iT LIVE) | Fluorescent caspase inhibitors (FAM-DEVD-FMK) bind active caspases | Fluorescence microscopy, HCS | Direct measurement of active enzymes, fixable | Requires wash steps, potential loss of fragile cells |

Table 2: Protocol Comparison for Caspase Detection Methods

| Method | Sample Preparation | Incubation Conditions | Detection Timing | Compatible Multiplexing |

|---|---|---|---|---|

| Fluorogenic Assays | Cell lysis after this compound treatment | 37°C for 1-2 hours | End-point | Can be combined with protein quantification |

| Live-Cell Reagents | Direct addition to culture medium | 37°C for 30-60 minutes | Real-time (every 2-3 hours) | Mitochondrial dyes, nuclear stains, viability markers |

| FRET-Based Reporters | Transfection 24-48 hours before this compound | Continuous during treatment | Real-time (minutes resolution) | Mitochondrial potential indicators, morphological assessment |

| Caspase Inhibition Assays | Add reagent, incubate, wash before imaging | 37°C for 30-60 minutes | End-point (after fixation) | Nuclear counterstains, immunocytochemistry |

Experimental Protocols for Caspase Activation Assessment in this compound Studies

Cell Preparation and this compound Treatment Protocol

Protocol for Cell Seeding and Drug Treatment:

- Cell Plating: Seed HCT116 or LS174T colon cancer cells at a density of 4×10⁴ cells per well in 96-well plates for caspase assessment or 1×10⁵ cells per well in 12-well plates for complementary assays. Use appropriate complete medium (e.g., DMEM with 5.6 mM glucose, 2 mM glutamine, and 10% FBS) and incub for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment [1].

- This compound Preparation: Prepare this compound stock solutions in DMSO and dilute in treatment medium to achieve final concentrations typically ranging from 1-15 μM, with 5-10 μM being effective for apoptosis induction in sensitive cell lines. Include vehicle control (0.1% DMSO) in all experiments [1] [7].

- Lactic Acid Conditioning: For resistance studies, gradually adapt cells to increasing lactate concentrations (0-20 mM) prior to experiments by culturing in conditioned medium to reduce cellular stress. Supplement treatment media with corresponding lactic acid concentrations [1].

- Drug Exposure: Replace maintenance medium with this compound-containing treatment medium. For time-course experiments, replenish treatment media every 24 hours to maintain consistent extracellular metabolite concentrations and drug activity throughout the assay period [1].

Optimization Considerations: Cell seeding density should be optimized for specific cell lines and experimental durations. For the HCT116 and LS174T colon cancer cell lines used in this compound studies, the described densities typically achieve 30-50% confluence by day 1, preventing overgrowth during extended treatments. When working with suspension cells or primary cultures, plate coating with 0.01% poly-L-ornithine or 5 μg/mL fibronectin is recommended to enhance cell attachment [8]. Additionally, researchers should titrate this compound concentrations for new cell lines, as sensitivity varies depending on basal AKT signaling dependency and compensatory pathway activity.

Caspase-3/7 Activity Measurement Using Homogeneous Assays

Caspase-Glo 3/7 Assay Protocol:

- Assay Principle: This homogeneous luminescent assay measures caspase-3 and -7 activities by containing a proluminescent caspase substrate (DEVD-sequences) in a reagent optimized for cell lysis, caspase activity, and luminescent detection. The addition of a single reagent results in cell lysis, followed by caspase cleavage of the substrate and generation of a luminescent signal proportional to caspase activity [1].

- Procedure: Following this compound treatment (typically 24-48 hours), equilibrate plate and Caspase-Glo 3/7 reagent to room temperature. Add equal volume of Caspase-Glo 3/7 reagent to each well containing cells in culture medium. Mix contents gently using a plate shaker at 300-500 rpm for 30 seconds to ensure homogeneous distribution. Incubate plate at room temperature for 30-60 minutes to allow signal development, then measure luminescence using a plate-reading luminometer [1].

- Normalization: To account for variations in cell viability following this compound treatment, normalize luminescence readings to cell density determined using a parallel Sulforhodamine B (SRB) assay or ATP quantification [1].

Alternative Fluorometric Caspase-3 Assay Protocol:

- Cell Lysis: After this compound treatment, aspirate media and wash cells with cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 15 minutes. Scrape lysates and transfer to microcentrifuge tubes, then clarify by centrifugation at 12,000 × g for 15 minutes at 4°C [1] [7].

- Protein Quantification: Determine protein concentration using BCA or similar protein assay according to manufacturer's instructions. Dilute lysates to equal concentrations in caspase assay buffer (typically 1-2 mg/mL total protein) [3] [5].

- Reaction Setup: In a black 96-well plate, combine 50 μg of total cell lysate with caspase assay buffer containing the fluorogenic substrate Ac-DEVD-AMC or Ac-DEVD-AFC at 50 μM final concentration in a total volume of 100 μL. Include controls without lysate (background) and with a caspase-3 inhibitor (Ac-DNLD-CHO) for specificity confirmation [3] [5].

- Fluorescence Measurement: Incubate reaction mixture at 37°C for 1-2 hours protected from light. Measure fluorescence using a microplate reader with excitation at 380-400 nm and emission detection at 420-460 nm for AMC, or 400 nm excitation/505 nm emission for AFC [3] [5].

- Data Analysis: Subtract background fluorescence from all readings. Calculate caspase activity as fold-change over vehicle-treated controls after normalization to total protein content.

This compound Resistance Mechanisms and Combinatorial Approaches

Lactic Acidosis-Mediated Resistance to this compound

The tumor microenvironment, characterized by nutrient stress and metabolic alterations, can significantly influence therapeutic responses. Recent research has demonstrated that lactic acidosis induces resistance to this compound in colon cancer cells, characterized by increased cell survival and reduced apoptosis despite effective AKT signaling inhibition. This adaptive resistance mechanism allows cancer cells to maintain viability by shifting toward lactate utilization and enhancing oxidative phosphorylation when glucose metabolism is compromised by AKT inhibition [1]. Under lactic acidosis conditions (10-20 mM lactic acid), HCT116 and LS174T colon cancer cells exhibited significantly reduced caspase-3/7 activation following this compound treatment compared to standard culture conditions, demonstrating the profound impact of metabolic microenvironment on therapeutic efficacy [1].

Strategies to overcome lactic acidosis-mediated resistance include targeting lactate transport through monocarboxylate transporter (MCT) inhibition or therapeutic targeting of oxidative phosphorylation. Research has demonstrated that combining this compound with MCT inhibitors or OXPHOS inhibitors effectively restores apoptosis induction in resistant cells, as evidenced by increased caspase-3/7 activation [1]. This approach takes advantage of the metabolic vulnerability created when cancer cells adapt to lactic acidosis and depend on lactate import and mitochondrial respiration for survival under AKT inhibition. These findings highlight the importance of considering tumor microenvironment conditions when assessing this compound efficacy and designing combination strategies.

PARP Inhibitor Combination Therapy

The combination of this compound with PARP inhibitors represents a promising approach for enhancing anti-tumor efficacy, particularly in ovarian cancer models. Mechanistic studies have revealed that AKT inhibition can decrease PARP enzyme activity as measured by PAR levels and/or reduce PARP1 protein expression in tumor cells, potentially explaining the observed combined anti-tumor effect [7]. This combination strategy addresses the challenge of PARP inhibitor resistance by simultaneously targeting complementary pathways involved in DNA damage response and cell survival regulation.

Experimental Evidence:

- In PDX models derived from recurrent platinum-resistant ovarian cancer patients, the combination of this compound (30 mg/kg QD) with olaparib (100 mg/kg QD) demonstrated significantly enhanced tumor growth inhibition compared to either agent alone [7].

- In vitro studies using ovarian cancer cell lines (OVCAR8, OVCA433, A2780) showed additive anti-proliferation effects when LAE003 (this compound) was combined with olaparib, particularly in cell lines with high basal PARP1 protein expression [7].

- Apoptosis assays confirmed increased caspase activation in combination treatment groups compared to single-agent therapy, supporting enhanced induction of programmed cell death through dual pathway inhibition [7].

Pathway Diagrams and Experimental Workflows

AKT Inhibition Apoptosis Signaling Pathway

Caspase Activation Assay Workflow

Conclusion and Research Applications

The assessment of caspase activation provides a critical biomarker for evaluating this compound efficacy and understanding resistance mechanisms in cancer models. The protocols outlined herein enable comprehensive characterization of apoptotic responses following AKT inhibition, with applications spanning basic research, drug screening, and combination therapy development. The integration of multiple caspase detection methods offers complementary insights, from population-level responses in high-throughput formats to single-cell kinetic analyses that reveal the remarkable rapidity of caspase activation once initiated [4].

These application notes highlight the importance of microenvironmental factors such as lactic acidosis in modulating therapeutic responses to this compound, providing methodologies to investigate metabolic adaptation as a resistance mechanism. Furthermore, the combination of this compound with PARP inhibitors demonstrates the potential of rational combination therapies to enhance apoptosis induction and overcome compensatory survival pathways. As research continues to elucidate the complex interplay between AKT signaling, metabolic adaptation, and cell death execution, these protocols will support the development of more effective therapeutic strategies targeting this crucial oncogenic pathway.

References

- 1. Lactic acidosis induces resistance to the pan-Akt inhibitor ... [nature.com]

- 2. Cellular Mechanisms Controlling Caspase Activation and ... [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-3 Activity Assay Kit #5723 [cellsignal.com]

- 4. Rapid caspase -3 activation during apoptosis revealed using... [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-3 Homogeneous Assay Kit [bpsbioscience.com]

- 6. | Thermo Fisher Scientific - US Caspase Assays [thermofisher.com]

- 7. An effective AKT inhibitor-PARP inhibitor combination therapy ... [pmc.ncbi.nlm.nih.gov]

- 8. Applying IncuCyte® Apoptosis for the Fluorescent Detection of... Assay [news-medical.net]

Analyzing Akt Inhibition by Uprosertib: Application Notes for p-PRAS40 and p-FOXO Western Blot

Introduction to Akt Signaling and Key Readouts

The protein kinase Akt is a central node in the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in human cancers, making it a major therapeutic target. [1] Uprosertib is an Akt inhibitor whose effectiveness can be gauged by measuring the phosphorylation status of its direct downstream substrates. PRAS40 (Proline-rich Akt substrate of 40 kDa) and FOXO (Forkhead box O) transcription factors are two such substrates. Akt phosphorylates PRAS40 at Thr246 and FOXO at multiple sites, leading to their inactivation and subsequent promotion of cell survival and growth. [2] [3] [1] Therefore, a decrease in the levels of p-PRAS40 (Thr246) and p-FOXO upon treatment with this compound serves as a direct and reliable indicator of successful target engagement and pathway inhibition.

The following diagram illustrates the simplified signaling pathway and the logical flow of the hypothesis tested by this Western blot protocol:

Key Experimental Findings and Data

Extensive research validates the use of p-PRAS40 and p-FOXO as biomarkers for Akt inhibition. The quantitative data below summarizes expected outcomes from treating cells with a potent Akt inhibitor like this compound.

Table 1: Expected Effects of Akt Inhibition on Downstream Phospho-Substrates in Cell-Based Assays

| Cell Model / Experiment | Treatment | p-PRAS40 (Thr246) Level | p-FOXO Level | Observation Method | Citation |

|---|---|---|---|---|---|

| Ba/F3 myr-Akt1 Cells | Borussertib (Covalent Akt Inhibitor) | Dose-dependent reduction | Dose-dependent reduction | Western Blot | [1] |

| Ba/F3 myr-Akt2 Cells | Borussertib (Covalent Akt Inhibitor) | Dose-dependent reduction | Dose-dependent reduction | Western Blot | [1] |

| General Principle | Akt or PI3K inhibitor | Strongly suppressed | Strongly suppressed | Western Blot / Immunoblotting | [3] [1] |

Table 2: Phospho-Site Specific Antibody Information

| Target Protein | Phosphorylation Site | Antibody Cat. # (Example) | Recommended Dilution | Key Specificity Note | | :--- | :--- | :--- | :--- | :--- | | PRAS40 | Threonine 246 (Thr246) | #2640 | 1:1000 (Western Blot) | Detects endogenous PRAS40 only when phosphorylated at Thr246. | [2] |

Detailed Western Blot Protocol for Phospho-Proteins

This protocol is optimized for the detection of labile phosphorylation events, based on standard procedures and the specific requirements for analyzing p-PRAS40 and p-FOXO. [4]

Reagent Preparation

- Lysis Buffer: Standard RIPA buffer supplemented with phosphatase inhibitors (e.g., sodium fluoride, beta-glycerophosphate, sodium orthovanadate) and protease inhibitors immediately before use.

- SDS-PAGE Sample Buffer (2X): Tris-HCl, SDS, glycerol, and bromophenol blue. For reduced conditions, supplement with DTT or β-mercaptoethanol to a final concentration of 100 mM or 5%, respectively.

- Electrophoresis Buffer: Tris-Glycine-SDS (TGS) running buffer.

- Transfer Buffer: Standard Tris-Glycine transfer buffer. For PVDF membranes, add 10-20% methanol.

- TBS-T: Tris-Buffered Saline with 0.1% Tween-20.

- Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBS-T. BSA is preferred over milk to avoid interference from endogenous phosphoproteins like casein. [4]

- Antibody Diluent: TBS-T with 1% BSA.

Step-by-Step Procedure

Sample Preparation:

- Lyse cells directly in ice-cold lysis buffer.

- Centrifuge lysates at >12,000 x g for 15 minutes at 4°C to pellet debris.

- Collect the supernatant and determine protein concentration.

- Mix protein lysate with an equal volume of 2X SDS-PAGE sample buffer.

- Denature proteins by heating at 95°C for 5 minutes. [4]

Gel Electrophoresis & Transfer:

- Load 20-50 µg of total protein per well onto an SDS-polyacrylamide gel.

- Run the gel under standard constant voltage conditions until the dye front reaches the bottom.

- Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in 100% methanol for 30 seconds before use. Use either wet or semi-dry transfer methods. [4]

- (Optional) After transfer, stain the membrane with Ponceau S for 10 seconds to verify transfer efficiency and equal loading. Rinse with TBST to destain. [4]

Blocking and Antibody Incubation:

- Block the membrane in 5% BSA in TBS-T for 1 hour at room temperature with agitation. [4]

- Incubate with primary antibody (e.g., Anti-p-PRAS40 (Thr246) #2640 at 1:1000 dilution) prepared in TBS-T with 1% BSA overnight at 4°C with constant agitation. [2] [4]

- Wash the membrane three to four times with TBS-T for 5 minutes each.

- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in TBS-T with 1% BSA for 1 hour at room temperature. [4]

- Wash the membrane three to four times with TBS-T for 5 minutes each.

Signal Detection:

- Develop the blot using a sensitive ECL Plus detection reagent according to the manufacturer's instructions.

- Image the membrane using a chemiluminescence-compatible imager.

The workflow for the entire procedure, from sample preparation to data analysis, is summarized below:

Expected Results and Data Interpretation

Successful inhibition of Akt by this compound will result in a dose-dependent decrease in the band intensity for both p-PRAS40 (Thr246) and p-FOXO on the Western blot. [1]

- Positive Result: A clear reduction in phosphorylation signals confirms target engagement and efficacy of this compound.

- Loading Control: The total protein levels of PRAS40, FOXO, and/or housekeeping proteins like Actin or GAPDH should remain constant. This verifies that changes in phosphorylation are due to inhibited kinase activity and not unequal loading or general protein degradation.

- Downstream Validation: The dephosphorylation of FOXO should lead to its nuclear localization and activation of pro-apoptotic genes, which can be correlated with a decrease in cell viability in proliferation assays. [1]

Troubleshooting Common Issues

- Weak or No Signal: Ensure phosphatase inhibitors are fresh and used in all steps before denaturation. Check antibody specificity and expiration dates. Increase the amount of total protein loaded.

- High Background: Consistently use BSA-based blocking buffers and antibody diluents instead of milk. [4] Increase the number and duration of washes. Titrate the primary and secondary antibody concentrations to find the optimal dilution.

- Multiple Bands: Check antibody data sheets for known cross-reactivity. Ensure complete protein denaturation by freshly preparing DTT/BME and proper heating.

Conclusion

Western blot analysis of p-PRAS40 (Thr246) and p-FOXO is a robust and widely accepted method for validating the on-target activity of this compound in cellular models. This detailed protocol, emphasizing the critical use of phosphatase inhibitors and BSA-based buffers, provides researchers with a reliable framework to confidently assess Akt inhibition and contribute to the development of effective targeted cancer therapies.

References

Uprosertib and Cell Cycle Arrest: Proposed Analysis Workflow

The following diagram outlines the core experimental workflow and underlying signaling pathway for analyzing Uprosertib-induced cell cycle arrest.

This workflow is grounded in this compound's known mechanism as an ATP-competitive AKT inhibitor [1]. By blocking AKT activation, this compound disrupts downstream signals that promote cell survival and proliferation, ultimately leading to cell cycle arrest [2] [1].

Expected Outcomes and Data Interpretation

When you inhibit the AKT pathway with this compound, you can anticipate specific cell cycle arrests. The table below summarizes the expected outcomes based on the role of AKT in cell cycle regulation.

| Cell Cycle Phase Arrest | Potential Molecular Mechanism | Expected Experimental Observation |

|---|---|---|

| G1 Phase Arrest | Downregulation of cyclin D1 and CDK4/6 activity; hypophosphorylation of retinoblastoma (Rb) protein [3]. | Increased percentage of cells with 2N DNA content (G0/G1 peak) on a DNA histogram [4]. |

| G2/M Phase Arrest | Dysregulation of cyclin B1 and CDK1 activity [5]. | Increased percentage of cells with 4N DNA content (G2/M peak) on a DNA histogram [4]. |

These arrests are often mediated by the activation of key proteins like p21 and p27, which are cyclin-dependent kinase inhibitors (CDKIs) [3].

Detailed Experimental Protocol

Here is a generalized, step-by-step protocol for a cell cycle arrest assay using flow cytometry, which can be adapted for this compound.

Materials and Reagents